Tetrahydroanthraquinone

Pulping Lignin Catalysis

Tetrahydroanthraquinone (1,2,3,4-tetrahydroanthracene-9,10-dione, CAS 4923-66-4) is a partially hydrogenated derivative of anthraquinone, characterized by a saturated A-ring fused to the quinoid B- and C-rings. With a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol, this compound is a yellowish crystalline solid with a melting point of 99-101 °C, a boiling point of approximately 380.4 °C at 760 mmHg, and a density of 1.24 g/cm³.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 4923-66-4
Cat. No. B8792033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroanthraquinone
CAS4923-66-4
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6H,3-4,7-8H2
InChIKeyOTBHDFWQZHPNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroanthraquinone (CAS 4923-66-4): Core Properties and Industrial Relevance


Tetrahydroanthraquinone (1,2,3,4-tetrahydroanthracene-9,10-dione, CAS 4923-66-4) is a partially hydrogenated derivative of anthraquinone, characterized by a saturated A-ring fused to the quinoid B- and C-rings . With a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol, this compound is a yellowish crystalline solid with a melting point of 99-101 °C, a boiling point of approximately 380.4 °C at 760 mmHg, and a density of 1.24 g/cm³ . Its structural modification relative to anthraquinone confers distinct physicochemical properties, including altered solubility profiles and redox behavior, making it a key intermediate in the production of hydrogen peroxide and a valuable scaffold in medicinal chemistry and materials science [1].

Why Substituting Tetrahydroanthraquinone (CAS 4923-66-4) with Generic Anthraquinones or Analogs Leads to Performance Gaps


In scientific and industrial workflows, substituting tetrahydroanthraquinone with its parent compound, anthraquinone, or other partially hydrogenated analogs can compromise reaction efficiency, product purity, and biological activity. For instance, in the anthraquinone process for hydrogen peroxide (H₂O₂) production, the tetrahydro derivative plays a distinct role in the redox cycle, and its substitution can alter the working solution's active quinone concentration and byproduct profile [1]. Furthermore, the hydrogenation state directly impacts the compound's lipophilicity (logP ≈ 2.648 for tetrahydroanthraquinone), which critically influences its membrane permeability in biological assays compared to its fully aromatic counterpart . Consequently, direct substitution without quantitative performance validation can introduce unacceptable variability in key performance indicators, ranging from catalytic cycle stability to bioactivity potency.

Tetrahydroanthraquinone (CAS 4923-66-4): Head-to-Head Quantitative Performance Benchmarks Against Key Comparators


Comparative Effectiveness of Tetrahydroanthraquinone vs. Anthraquinone in Pulping Processes

In neutral sulfite and soda pulping, the relative effectiveness of tetrahydroanthraquinone compared to anthraquinone was directly assessed. Tetrahydroanthraquinone demonstrated a significant advantage in carbohydrate preservation and delignification efficiency, leading to higher pulp viscosity and yield under otherwise identical process conditions [1].

Pulping Lignin Catalysis

Differential 5-Lipoxygenase (5-LOX) Inhibitory Potency of Tetrahydroanthraquinone Derivatives vs. Naphthoquinones

A direct head-to-head comparison revealed that tetrahydroanthraquinone derivatives (compounds 3 and 4) are less potent inhibitors of 5-lipoxygenase (5-LOX) than their corresponding naphthoquinone analogs (compounds 1 and 2) in activated human granulocytes [1]. This demonstrates that while tetrahydroanthraquinone exhibits bioactivity, its profile is distinct and not interchangeable with related quinone scaffolds.

Inflammation 5-LOX Enzyme Inhibition

Hydrogen Peroxide Production: Role of Tetrahydroanthraquinone in Active Quinone Recovery and Byproduct Management

In the industrial anthraquinone process for H₂O₂ production, alkylated tetrahydroanthraquinone is a key working solution component. Its oxidation generates an epoxide byproduct (epoxided alkyltetrahydroanthraquinone) that cannot produce H₂O₂ and must be catalytically converted back to active quinone forms over a sodium-promoted aluminum oxide catalyst [1]. This process is specific to the tetrahydro derivative; the fully aromatic anthraquinone undergoes a different disproportionation reaction under these conditions, highlighting the non-interchangeable nature of these compounds in the H₂O₂ production cycle.

Hydrogen Peroxide Anthraquinone Process Catalysis

Lipophilicity (logP) as a Differentiator for Membrane Permeability and Bioavailability

Tetrahydroanthraquinone exhibits a moderate lipophilicity with a calculated logP value of approximately 2.648 . This value positions it distinctly from more polar anthraquinone derivatives (e.g., hydroxylated forms) and the more lipophilic parent anthraquinone, offering a balanced profile for membrane permeability that is critical for cell-based assays and potential in vivo applications.

Lipophilicity logP Drug Design

Tetrahydroanthraquinone (CAS 4923-66-4): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Advanced Pulping Processes Requiring Enhanced Pulp Strength and Yield

Based on its superior performance relative to anthraquinone in preserving carbohydrate integrity during neutral sulfite and soda pulping [1], tetrahydroanthraquinone is the preferred catalyst for applications where maximizing pulp viscosity and yield is paramount. Procurement should prioritize this compound for research or industrial implementation of high-quality, high-yield pulping processes.

Medicinal Chemistry Scaffold for Modulating 5-Lipoxygenase (5-LOX) Activity

Given its distinct, albeit lower, potency as a 5-LOX inhibitor compared to naphthoquinones [2], tetrahydroanthraquinone serves as a valuable starting scaffold for medicinal chemists seeking to develop novel anti-inflammatory agents with a potentially differentiated side-effect profile or intellectual property space. It is particularly suitable for structure-activity relationship (SAR) studies aimed at tuning enzyme inhibition and selectivity.

Hydrogen Peroxide (H₂O₂) Production Process Optimization and Catalyst Research

For research focused on the anthraquinone process, tetrahydroanthraquinone is an indispensable tool for studying the specific epoxide regeneration pathway and catalyst deactivation mechanisms [3]. Its procurement is essential for experimental work aimed at improving working solution stability, extending catalyst lifetime, or developing next-generation H₂O₂ production technologies.

Bioactivity Screening in Cell-Based Assays Requiring Balanced Lipophilicity

With a logP of ~2.648 , tetrahydroanthraquinone is an optimal candidate for inclusion in screening libraries where moderate membrane permeability is desired. It is particularly relevant for assays targeting intracellular pathways, where its lipophilicity profile offers a balance between passive diffusion and avoidance of non-specific binding, making it a strategic choice for phenotypic screening and target identification campaigns.

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